N-ethyl-1-ethynylcyclobutan-1-amine
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Overview
Description
N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as Pd/C can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-ethylcyclobutan-1-amine.
Substitution: Formation of various N-alkylated cyclobutanamines.
Scientific Research Applications
N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different chemical reactivity.
N-methyl-1-ethynylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-ethynylcyclobutan-1-amine: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness
N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N |
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Molecular Weight |
123.20 g/mol |
IUPAC Name |
N-ethyl-1-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
InChI Key |
ASULSZREJHMPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC1)C#C |
Origin of Product |
United States |
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